molecular formula C23H26N2O5 B2361031 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide CAS No. 921565-43-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide

Cat. No.: B2361031
CAS No.: 921565-43-7
M. Wt: 410.47
InChI Key: OTFZKVVUOJSBBL-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

1. Novel Heterocyclic Hybrids Synthesis

A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide, has been synthesized. These compounds have been studied for their molecular structures using spectroscopic and X-ray diffraction methods. They exhibit potential for nonlinear optical (NLO) applications due to their computed charge distributions and molecular electrostatic potential maps (Almansour et al., 2016).

2. Anticonvulsant and Hypnotic Agent Synthesis

Research has been conducted on the synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which are structurally related to the chemical . These compounds have shown significant anticonvulsant activities and potential as hypnotic agents, indicating a possible application in the treatment of epilepsy and sleep disorders (Deng et al., 2011).

3. Protein-Tyrosine Kinase Inhibition

Novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, which are structurally similar, have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs). These compounds, due to their binding properties to the active pockets of proteins, have shown potential in therapeutic applications related to cancer treatment (Li et al., 2017).

4. Kinase Inhibitor Synthesis

The benzoxazepine core, a key structural component of this compound, is present in several kinase inhibitors. Process development and scale-up for the synthesis of such compounds have been reported, emphasizing their significance in pharmaceutical applications (Naganathan et al., 2015).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-6-11-25-17-9-8-16(13-19(17)30-14-23(2,3)22(25)27)24-21(26)15-7-10-18(28-4)20(12-15)29-5/h6-10,12-13H,1,11,14H2,2-5H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFZKVVUOJSBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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